![molecular formula C17H17NO3S2 B5562394 ethyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5562394.png)

ethyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

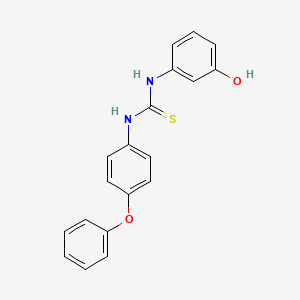

The compound is a derivative of thiophene, which is a five-membered ring with one sulfur atom. It also contains an acryloyl group (a type of unsaturated carbonyl group), an amino group, and an ester group. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an experimental study, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The acryloyl group could undergo addition reactions, the amino group could participate in acid-base reactions, and the ester group could undergo hydrolysis or transesterification .Applications De Recherche Scientifique

Synthesis and Derivative Development

Researchers have developed methods for the synthesis and functionalization of thiophene derivatives, including ethyl 2-amino-thiophene-3-carboxylates, which serve as precursors for various chemical reactions. For instance, Sauter et al. prepared new derivatives by acylation, followed by reactions introducing basic substituents, showcasing the compound's versatility in chemical synthesis (Sauter, Stanetty, Potužak, & Baradar, 1976). Similarly, synthesis strategies have been devised for creating antimicrobial agents and complexes with potential anti-rheumatic effects, indicating the compound's utility in medicinal chemistry (Sherif & Hosny, 2014).

Antimicrobial and Biological Activities

Several studies focus on the antimicrobial properties of thiophene derivatives. Hemdan and Abd El-Mawgoude synthesized derivatives that displayed antimicrobial activities, highlighting the potential for these compounds in developing new antibiotics or antimicrobial agents (Hemdan & Abd El-Mawgoude, 2015). The synthetic utility of these compounds has also been explored for creating agents with promising antimicrobial activities, as demonstrated by Abu‐Hashem, Abu-Zied, and El-Shehry (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).

Novel Applications in Organic Electronics and Fluorescent Probes

Thiophene derivatives, due to their unique electronic properties, have been utilized in the development of organic electronic materials and fluorescent probes. Teiber and Müller reported the synthesis of luminescent thiophene and oligothiophene compounds, which could be applied in optoelectronic devices (Teiber & Müller, 2012). Moreover, Wang et al. designed a colorimetric and ratiometric fluorescent probe for detecting biothiols in living cells, showcasing the compound's application in bioimaging and diagnostics (Wang, Zhu, Jiang, Hua, Na, & Li, 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S2/c1-2-21-17(20)15-12-6-3-7-13(12)23-16(15)18-14(19)9-8-11-5-4-10-22-11/h4-5,8-10H,2-3,6-7H2,1H3,(H,18,19)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPOOTAZTHRANZ-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({4-ethyl-5-[1-(5-propyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5562313.png)

![2-methyl-2-[2-(4-methyl-1,4-diazepan-1-yl)-4-morpholin-4-ylpyrimidin-5-yl]propanoic acid](/img/structure/B5562321.png)

![4-methyl-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5562322.png)

![2-(1-azocanyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5562328.png)

![5-acetyl-2-[(3,3-dimethyl-2-oxobutyl)thio]-6-methylnicotinonitrile](/img/structure/B5562342.png)

![4-[3-(3-nitrophenyl)acryloyl]morpholine](/img/structure/B5562350.png)

![1-(2,3-dimethylphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5562358.png)

![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5562366.png)

![5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5562372.png)

![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5562385.png)

![3-ethyl-8-[4-(4-methoxyphenyl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562406.png)

![4-[(anilinocarbonyl)amino]benzamide](/img/structure/B5562416.png)